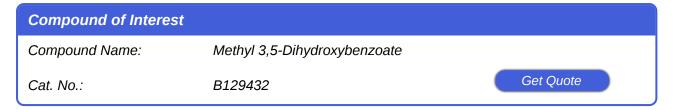


Thermochemical Data and Methodologies for Methyl 3,5-Dihydroxybenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (MDHB), a polyhydroxy phenolic compound, is of significant interest in various scientific domains, including medicinal chemistry and materials science. Its utility as a precursor in the synthesis of dendrimers and its potential as a tyrosinase inhibitor underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a consolidated overview of the available physical data for MDHB, outlines established experimental protocols for the determination of its thermochemical properties, and presents key chemical pathways associated with its synthesis and biological activity.

While experimental thermochemical data such as the enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for **Methyl 3,5-Dihydroxybenzoate** are not readily available in the current scientific literature, this guide furnishes detailed methodologies for their determination, drawing parallels with studies on structurally similar compounds.

Data Presentation

The following table summarizes the known physical properties of **Methyl 3,5- Dihydroxybenzoate**.



Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₄	[2][3]
Molecular Weight	168.15 g/mol	[4]
Melting Point	167-170 °C (lit.)	[2][5]
Boiling Point	300 °C (estimated)	[3]
Density	1.3037 g/cm³ (rough estimate)	[2]
Water Solubility	Slightly soluble	[2][5]
Appearance	Slightly yellow solid	[3]

Experimental Protocols

The determination of fundamental thermochemical data for organic compounds like **Methyl 3,5- Dihydroxybenzoate** relies on well-established experimental techniques. Below are detailed protocols for two primary methods: combustion calorimetry for determining the enthalpy of formation and the Knudsen effusion method for measuring vapor pressure, which is crucial for deriving the enthalpy of sublimation.

Combustion Calorimetry

Combustion calorimetry is the principal method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a substance in a controlled oxygen environment and measuring the heat evolved.

Objective: To determine the standard enthalpy of combustion ($\Delta H^{\circ}c$) of a solid organic compound, from which the standard enthalpy of formation ($\Delta H^{\circ}f$) can be calculated.

Apparatus:

- Parr-type isoperibol bomb calorimeter
- High-pressure oxygen cylinder with regulator
- Pellet press



- Fuse wire (platinum or similar)
- Cotton thread of known heat of combustion
- High-precision thermometer (±0.001 °C)
- Balance (±0.0001 g)

Procedure:

- A pellet of the sample (approximately 0.5-1.0 g) is prepared using a pellet press and its mass is accurately recorded.[6]
- The pellet is placed in the crucible of the bomb calorimeter.
- A fuse wire of known length and mass is attached to the electrodes, with a cotton thread tied to the wire and in contact with the sample.
- A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[7]
- The bomb is then submerged in a known quantity of water in the calorimeter's insulated bucket.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water in the calorimeter is recorded at regular intervals as it rises to a
 maximum and then slowly cools.
- The final temperature is determined after accounting for heat exchange with the surroundings.



- The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured.
- The aqueous contents of the bomb are titrated to determine the amount of nitric acid formed from any nitrogen present in the sample or atmosphere.

Data Analysis: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume ($\Delta U^{\circ}c$) is then calculated using the corrected temperature rise and C_cal, accounting for the heat contributions from the fuse wire ignition and nitric acid formation. Finally, the standard enthalpy of combustion ($\Delta H^{\circ}c$) is calculated from $\Delta U^{\circ}c$, and the standard enthalpy of formation ($\Delta H^{\circ}f$) is determined using Hess's Law.

Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility. This data can then be used to calculate the enthalpy of sublimation.

Objective: To measure the vapor pressure of a solid sample at various temperatures to determine its enthalpy of sublimation.

Apparatus:

- Knudsen effusion cell (a small container with a precisely machined orifice)
- High-vacuum system (capable of reaching pressures below 10⁻⁵ Torr)
- Thermostatically controlled bath or furnace
- High-precision microbalance
- Temperature measurement and control system

Procedure:

 A small amount of the sample is placed in the Knudsen cell, and the initial mass is accurately recorded.[8]



- The cell is placed in the vacuum chamber and connected to the microbalance.
- The system is evacuated to a high vacuum.[9]
- The sample is heated to a constant, known temperature.[10]
- As the substance sublimes, the vapor effuses through the small orifice into the vacuum.
- The mass of the cell is continuously monitored and recorded over time. The rate of mass loss (dm/dt) should be constant at a given temperature.[11]
- The experiment is repeated at several different temperatures.

Data Analysis: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation:

$$P = (dm/dt) * (1/A) * sqrt(2\pi RT/M)$$

where:

- dm/dt is the rate of mass loss
- A is the area of the orifice
- R is the ideal gas constant
- T is the absolute temperature
- M is the molar mass of the substance

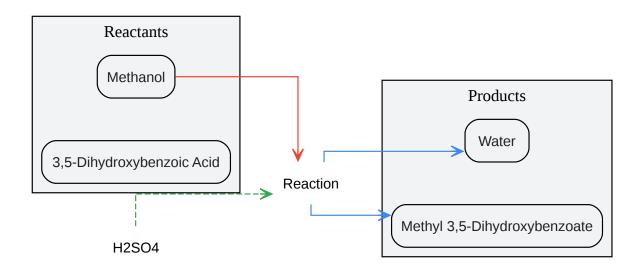
The enthalpy of sublimation (ΔH° sub) can then be determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to - ΔH° sub/R.

Mandatory Visualizations Synthesis of Methyl 3,5-Dihydroxybenzoate

The most common laboratory synthesis of **Methyl 3,5-Dihydroxybenzoate** is through the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using a strong acid catalyst



such as sulfuric acid.[12][13][14]



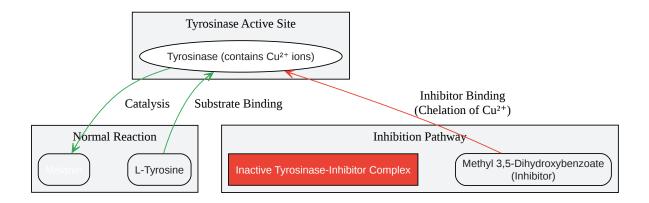
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Caption: Fischer esterification of 3,5-dihydroxybenzoic acid to yield **Methyl 3,5- Dihydroxybenzoate**.

Proposed Mechanism of Tyrosinase Inhibition

Methyl 3,5-dihydroxybenzoate and related hydroxybenzoic acid derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[15][16][17] The proposed mechanism involves the chelation of copper ions within the active site of the enzyme, thereby rendering it inactive.





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Caption: Competitive inhibition of tyrosinase by Methyl 3,5-Dihydroxybenzoate.

Conclusion and Future Outlook

This guide has compiled the available physical data for **Methyl 3,5-Dihydroxybenzoate** and provided detailed, generalized protocols for the experimental determination of its core thermochemical properties. While specific experimental values for enthalpy of formation, entropy, and Gibbs free energy are currently absent from the literature, the methodologies outlined herein are robust and applicable to this compound.

For researchers requiring these thermochemical data, two primary paths are recommended:

- Experimental Determination: Conduct combustion calorimetry and vapor pressure measurements as detailed in this guide to obtain empirical data.
- Computational Chemistry: Employ high-level quantum chemical calculations (e.g., G3 or G4 theories) to estimate the thermochemical properties. These methods have been shown to provide good agreement with experimental data for similar molecules and can serve as a reliable alternative in the absence of experimental values.



The provided diagrams for the synthesis and a proposed biological mechanism offer a visual framework for understanding the chemical behavior of **Methyl 3,5-Dihydroxybenzoate**. Further research to elucidate the precise thermochemical characteristics of this compound will be invaluable to the fields of drug development and materials science.

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